molecular formula C7H2BrClFNO2S B1415631 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride CAS No. 1807076-23-8

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride

Cat. No.: B1415631
CAS No.: 1807076-23-8
M. Wt: 298.52 g/mol
InChI Key: PZVZESSYPFVDDD-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride (BCFBSC) is a synthetic compound used for a variety of applications in the field of chemical synthesis and scientific research. It is a versatile reagent due to its reactivity and stability, and can be used as a catalyst in numerous reactions, such as the synthesis of heterocycles, the formation of aryl halides, and the preparation of aryl fluorides. BCFBSC is also used as a ligand in coordination chemistry, and as a reagent for the synthesis of peptides, peptidomimetics, and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is based on its reactivity and stability. It is a versatile reagent due to its ability to react with a variety of substrates, such as bromine, sulfur dioxide, chlorosulfonic acid, and other organic molecules. The reaction of this compound with bromine proceeds in a two-step process, with the formation of the desired sulfonyl chloride as the final product.
Biochemical and Physiological Effects
Due to its reactivity and stability, this compound is used in a variety of applications in the field of scientific research. However, its biochemical and physiological effects are largely unknown due to the lack of research in this area.

Advantages and Limitations for Lab Experiments

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride has numerous advantages for use in lab experiments. It is a versatile reagent due to its reactivity and stability, and can be used as a catalyst in numerous reactions. Additionally, it is a relatively inexpensive reagent, making it a cost-effective option for use in lab experiments. The main limitation of this compound is its potential toxicity, as it is a halogenated compound and can be corrosive to skin and eyes.

Future Directions

The potential for future research into the use of 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is vast. Further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research is needed to explore its potential applications in the fields of medicinal and organic chemistry, including the synthesis of peptides, peptidomimetics, and other biologically active compounds. Furthermore, research should be conducted to explore the potential for this compound to be used as a ligand in coordination chemistry, as well as its potential applications in the synthesis of heterocycles and other organic compounds.

Scientific Research Applications

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is widely used in the field of scientific research, particularly in organic and medicinal chemistry. It is often used as a reagent in the synthesis of biologically active compounds, such as peptides, peptidomimetics, and other organic molecules. This compound is also used in the preparation of aryl halides and aryl fluorides, and as a ligand in coordination chemistry. Additionally, it is used in the synthesis of heterocycles and other organic compounds.

Properties

IUPAC Name

3-bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)6(14(9,12)13)2-1-5(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZESSYPFVDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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